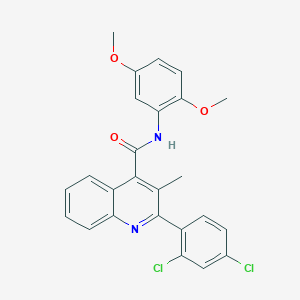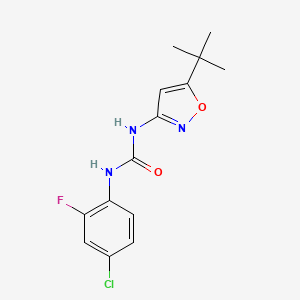
1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine, commonly known as CPP, is a chemical compound that belongs to the piperazine family. CPP has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body.
作用機序
CPP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor and the sigma-1 receptor. The activation of these receptors leads to the modulation of various neurotransmitter systems in the brain, resulting in the observed effects on behavior and physiology.
Biochemical and Physiological Effects:
CPP has been shown to have anxiolytic effects in animal models of anxiety. It reduces anxiety-like behavior in the elevated plus maze and the light/dark box tests. CPP also has analgesic effects, reducing pain sensitivity in models of acute and chronic pain. In addition, CPP has been shown to have antidepressant effects, reducing immobility time in the forced swim test and the tail suspension test.
実験室実験の利点と制限
CPP is a useful tool in scientific research due to its specific receptor binding profile and its ability to modulate various neurotransmitter systems. However, there are limitations to its use in lab experiments. CPP has low bioavailability and a short half-life, which can make it difficult to administer and study in vivo. It also has potential side effects such as hypothermia and hyperactivity, which can confound experimental results.
将来の方向性
There are several future directions for research on CPP. One area of interest is the role of CPP in the regulation of appetite and metabolism. CPP has been shown to reduce food intake and body weight in animal models, suggesting a potential therapeutic application in obesity. Another area of interest is the use of CPP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CPP has been shown to have neuroprotective effects in animal models, and further research is needed to explore its potential as a therapeutic agent. Finally, the development of more potent and selective CPP analogs could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion:
1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine is a useful tool in scientific research for studying the central nervous system and its effects on behavior and physiology. Its specific receptor binding profile and ability to modulate neurotransmitter systems make it a valuable tool in drug discovery and basic research. Further research is needed to explore its potential therapeutic applications and to develop more potent and selective analogs.
合成法
The synthesis of CPP involves the reaction of 1-(4-chlorophenyl)piperazine with 2-phenylpropan-1-ol in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified using various methods such as recrystallization, column chromatography, and distillation. The yield of CPP depends on the reaction conditions and the purity of the starting materials.
科学的研究の応用
CPP has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to have anxiolytic, analgesic, and antidepressant properties. CPP has also been used as a probe to study the serotonin receptor system and its role in various physiological processes such as mood regulation, sleep, and appetite.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-16(17-5-3-2-4-6-17)15-21-11-13-22(14-12-21)19-9-7-18(20)8-10-19/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSBLKYGLFGAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5117264.png)
![2-(4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5117269.png)
![3-chloro-N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117281.png)
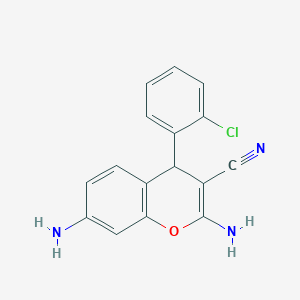
![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5117313.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)
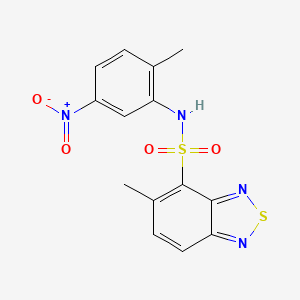
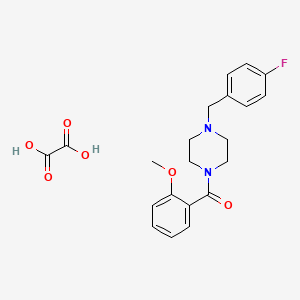
![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5117362.png)
